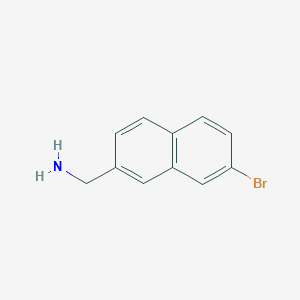

2-(Aminomethyl)-7-bromonaphthalene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(7-bromonaphthalen-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H,7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDDMRJDIDTUQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Br)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Aminomethyl)-7-bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(Aminomethyl)-7-bromonaphthalene. Given the limited availability of direct experimental data for this compound, this guide focuses on a proposed synthetic pathway and provides expected properties based on analogous compounds and well-established chemical principles.

Chemical Properties and Structure

This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. The presence of the bromine atom and the aminomethyl group at positions 7 and 2, respectively, are key to its chemical reactivity and potential applications in medicinal chemistry and materials science.

Table 1: Predicted Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrN | Calculated |

| Molecular Weight | 236.11 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred |

Synthesis and Purification

A plausible and efficient synthetic route to this compound is via the reductive amination of its corresponding aldehyde, 7-bromo-2-naphthaldehyde. This two-step process involves the formation of an imine intermediate followed by its reduction to the desired primary amine.

Proposed Synthetic Pathway

A potential synthetic route starts from the commercially available 2-naphthol, which can be brominated to 7-bromo-2-naphthol. Subsequent oxidation would yield 7-bromo-2-naphthaldehyde, the key precursor for the final reductive amination step.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Bromo-2-naphthaldehyde (Precursor)

-

Materials: 7-bromo-2-naphthalenemethanol, pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), dichloromethane (CH₂Cl₂), silica gel.

-

Procedure:

-

Dissolve 7-bromo-2-naphthalenemethanol in anhydrous dichloromethane.

-

Add PCC or DMP portion-wise to the solution at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of silica gel to remove the chromium or iodine byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 7-bromo-2-naphthaldehyde.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Step 2: Synthesis of this compound via Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[1]

-

Materials: 7-bromo-2-naphthaldehyde, ammonia (in a suitable solvent like methanol or as ammonium acetate), a reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation), methanol or ethanol.

-

General Protocol:

-

Dissolve 7-bromo-2-naphthaldehyde in a suitable solvent (e.g., methanol).

-

Add a solution of ammonia in methanol or ammonium acetate.

-

Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath and add the reducing agent (e.g., NaBH₄) portion-wise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

-

Caption: Experimental workflow for the reductive amination of 7-bromo-2-naphthaldehyde.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the following are predicted key features based on its structure and data from related compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic protons on the naphthalene ring (multiplets, ~7.0-8.5 ppm).- A singlet for the two protons of the aminomethyl group (-CH₂NH₂) (~3.5-4.5 ppm).- A broad singlet for the two amine protons (-NH₂) which may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons of the naphthalene ring (~120-140 ppm).- Carbon of the aminomethyl group (-CH₂NH₂) (~40-50 ppm).- Carbon attached to the bromine atom will show a characteristic shift. |

| IR Spectroscopy | - N-H stretching vibrations of the primary amine (two bands in the region of 3300-3500 cm⁻¹).- C-H stretching of the aromatic ring (~3000-3100 cm⁻¹).- C-H stretching of the CH₂ group (~2850-2950 cm⁻¹).- Aromatic C=C stretching vibrations (~1450-1600 cm⁻¹).- C-Br stretching vibration (in the fingerprint region, < 1000 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (236.11 g/mol ).- A characteristic isotopic pattern for the bromine atom (M⁺ and M+2 peaks with approximately 1:1 ratio).- Fragmentation patterns corresponding to the loss of the aminomethyl group or the bromine atom. |

Safety and Handling

The precursors and the final product should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

7-Bromo-2-naphthaldehyde: May cause skin and eye irritation.[2] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Sodium borohydride: Flammable solid and reacts with water to produce hydrogen gas. Handle with care and avoid contact with water and acids.

-

This compound: As a primary amine and a brominated aromatic compound, it should be considered potentially harmful. Avoid ingestion, inhalation, and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Potential Applications

The structure of this compound suggests its potential as a building block in several areas of research and development:

-

Drug Development: The naphthalene core is a common scaffold in medicinal chemistry. The aminomethyl group provides a site for further functionalization, allowing for the synthesis of a library of compounds for screening against various biological targets. The bromine atom can be used for cross-coupling reactions to introduce further diversity.

-

Materials Science: The fluorescent properties of the naphthalene ring system make this compound a potential precursor for the synthesis of novel fluorescent probes, sensors, or organic light-emitting diode (OLED) materials. The bromine atom can serve as a handle for polymerization or surface modification.

This technical guide provides a starting point for researchers interested in this compound. The proposed synthetic and analytical methods are based on established chemical principles and should be adaptable for the successful preparation and characterization of this compound. Further experimental validation is necessary to confirm the predicted properties and optimize the synthetic procedures.

References

An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)-7-bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthetic routes for 2-(aminomethyl)-7-bromonaphthalene, a valuable building block in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data in a structured format, and includes process diagrams to elucidate the synthetic pathways.

Introduction

This compound is a key intermediate in the synthesis of a variety of compounds with applications in drug discovery and materials science. The presence of a reactive primary amine and a bromine atom on the naphthalene scaffold allows for diverse chemical modifications, making it a versatile precursor for the construction of more complex molecules. This guide outlines a reliable multi-step synthesis, starting from commercially available precursors and proceeding through key intermediates.

Synthesis Pathway Overview

The principal synthetic strategy involves a three-step sequence starting from 2,7-dihydroxynaphthalene. The key transformations include:

-

Bromination: Selective monobromination of 2,7-dihydroxynaphthalene to yield 7-bromo-2-naphthol.

-

Oxidation: Conversion of the hydroxyl group of 7-bromo-2-naphthol to an aldehyde, affording the key intermediate 7-bromo-2-naphthaldehyde.

-

Reductive Amination: Transformation of the aldehyde functionality into a primary amine to yield the final product, this compound.

The following diagram illustrates the logical flow of this synthetic route.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for easy comparison of reaction parameters and outcomes.

Step 1: Synthesis of 7-Bromo-2-naphthol

This step involves the selective bromination of 2,7-dihydroxynaphthalene.

Experimental Protocol:

A general procedure for the synthesis of 7-bromo-2-naphthol from 2,7-dihydroxynaphthalene is as follows:

-

To a solution of triphenylphosphine in acetonitrile under a nitrogen atmosphere, bromine is added dropwise at a controlled temperature.

-

After the addition is complete, 2,7-dihydroxynaphthalene is added to the reaction mixture.

-

The mixture is then heated to reflux for several hours.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, for example, by heating to a high temperature to remove volatile impurities, followed by chromatographic separation to yield 7-bromo-2-naphthol as an off-white solid.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,7-Dihydroxynaphthalene | [1] |

| Reagents | Triphenylphosphine, Bromine | [1] |

| Solvent | Acetonitrile | [1] |

| Reaction Time | 3 hours at reflux | [1] |

| Yield | 43% | [1] |

| Purity | 87% (HPLC) | [1] |

Step 2: Synthesis of 7-Bromo-2-naphthaldehyde

The hydroxyl group of 7-bromo-2-naphthol is oxidized to an aldehyde in this step. A mild and selective method for this transformation is the Dess-Martin oxidation.[2][3]

Experimental Protocol:

A general protocol for the Dess-Martin oxidation of an alcohol to an aldehyde is as follows:

-

To a solution of 7-bromo-2-naphthol in a suitable anhydrous solvent such as dichloromethane, Dess-Martin periodinane is added portion-wise at room temperature under an inert atmosphere.[2][3]

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

The organic layer is separated, and the aqueous layer is extracted with the same solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford 7-bromo-2-naphthaldehyde.

Quantitative Data (Estimated):

| Parameter | Value | Reference |

| Starting Material | 7-Bromo-2-naphthol | |

| Reagent | Dess-Martin Periodinane | [2][3] |

| Solvent | Dichloromethane | [2][3] |

| Reaction Time | 1-4 hours | [2] |

| Yield | >90% (Typical for DMP oxidations) | [2] |

| Purity | High, after chromatography |

Step 3: Synthesis of this compound

The final step is the reductive amination of 7-bromo-2-naphthaldehyde to the target primary amine. This can be effectively achieved using a one-pot reaction with an ammonia source and a selective reducing agent.[4][5]

Experimental Protocol:

A general procedure for the reductive amination of an aldehyde is as follows:

-

To a solution of 7-bromo-2-naphthaldehyde in a suitable solvent like methanol, an ammonia source such as ammonium chloride is added, followed by a reducing agent like sodium cyanoborohydride.[4][6]

-

The reaction mixture is stirred at room temperature for several hours. The pH of the reaction is maintained to be mildly acidic to facilitate imine formation without decomposing the reducing agent.[4]

-

The reaction progress is monitored by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is taken up in water and the pH is adjusted to be basic with an aqueous solution of sodium hydroxide.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or crystallization to yield this compound.

Quantitative Data (Estimated):

| Parameter | Value | Reference |

| Starting Material | 7-Bromo-2-naphthaldehyde | |

| Reagents | Ammonium Chloride, Sodium Cyanoborohydride | [4][6] |

| Solvent | Methanol | [4] |

| Reaction Time | 12-24 hours | |

| Yield | 70-90% (Typical for this reaction type) | [5] |

| Purity | High, after purification |

Process Diagrams

The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the key transformations.

Caption: Step 1: Bromination of 2,7-Dihydroxynaphthalene.

References

- 1. Dess-Martin Oxidation [drugfuture.com]

- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 3. Dess-Martin Oxidation [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A Practical Method for the Synthesis of 2-Alkynylpropenals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of 2-(Aminomethyl)-7-bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physical and chemical properties of 2-(Aminomethyl)-7-bromonaphthalene (CAS No. 1261746-76-2). Due to the limited availability of experimental data in peer-reviewed literature, this document presents predicted values for key physical properties, generated through computational modeling. Detailed, generalized experimental protocols for determining these properties are also included to guide researchers in their own characterization efforts. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

Chemical Identity

-

IUPAC Name: (7-bromonaphthalen-2-yl)methanamine

-

Synonyms: this compound, 7-bromo-2-naphthalenemethanamine

-

CAS Number: 1261746-76-2[1]

-

Molecular Formula: C₁₁H₁₀BrN

-

Molecular Weight: 236.11 g/mol

-

Chemical Structure:

Predicted Physical Properties

| Property | Predicted Value | Notes |

| Melting Point | 95 - 115 °C | Prediction based on structural similarity to related naphthalene derivatives. |

| Boiling Point | 355.7 ± 25.0 °C at 760 mmHg | Estimated using advanced computational models. |

| Water Solubility | 0.1 - 1.0 g/L | Predicted value; solubility is expected to be low in water and higher in organic solvents. |

| pKa (strongest basic) | 9.5 ± 0.2 | Refers to the protonation of the primary amine group. |

| LogP (Octanol-Water) | 3.2 - 3.8 | Indicates a moderate level of lipophilicity, suggesting good potential for membrane permeability.[2][3][4][5][6] |

Experimental Protocols

The following sections detail standardized experimental procedures for determining the key physical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a solid compound.[2][3][7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[2][3][7]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground into a powder using a mortar and pestle.[8]

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[8]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[3]

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[2][8]

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[4] A pure compound typically has a sharp melting range of 0.5-1.0 °C.[2]

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in water, a key parameter for drug development.[9]

Apparatus:

-

Glass vials with screw caps

-

Analytical balance

-

Shaker or rotator set to a constant temperature (e.g., 25 °C)

-

Centrifuge

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a vial containing a known volume of purified water (or a relevant buffer solution). The excess solid ensures that a saturated solution is formed.

-

Equilibration: The vials are sealed and agitated in a constant temperature shaker for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

pH Measurement: The pH of the resulting saturated solution is measured and recorded, as the solubility of amine-containing compounds is pH-dependent.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature and pH.

Logical Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel chemical entity like this compound.

Caption: General workflow for the synthesis and characterization of a novel compound.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and databases did not yield any specific information regarding the biological activity or associated signaling pathways for this compound. Naphthalene derivatives, as a broad class, have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties.[10][11][12][13] However, without specific studies on the title compound, any potential biological role remains speculative. Further research is required to determine if this compound has any significant biological effects.

Conclusion

This technical guide provides an overview of the predicted physical properties of this compound and outlines standard methodologies for their experimental verification. While experimental data is currently lacking, the predicted values offer a useful starting point for researchers. The provided protocols and workflow diagrams are intended to facilitate the systematic characterization of this and other novel compounds in a drug discovery and development context.

References

- 1. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST [cmst.eu]

- 7. researchgate.net [researchgate.net]

- 8. 2-Bromonaphthalene | C10H7Br | CID 11372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 7-bromo-2-naphthoate | C12H9BrO2 | CID 15282063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 7-Bromo-2-naphthalenemethanol | C11H9BrO | CID 22240133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Bromo-7-hydroxynaphthalene | 116230-30-9 [chemicalbook.com]

An In-depth Technical Guide to 2-(Aminomethyl)-7-bromonaphthalene: Synthesis, Properties, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a detailed synthetic protocol, and the potential biological relevance of 2-(Aminomethyl)-7-bromonaphthalene. As this compound is not readily commercially available, this document outlines a plausible synthetic pathway based on established chemical transformations.

Molecular Structure and Identification

This compound is a derivative of naphthalene, a bicyclic aromatic hydrocarbon. The structure features a brominated naphthalene core with an aminomethyl substituent.

Molecular Formula: C₁₁H₁₀BrN

Structure:

(Note: This is a representation of the chemical structure, as a directly sourced image is unavailable for this specific molecule.)

IUPAC Name: (7-Bromo-2-naphthalenyl)methanamine

CAS Number: Not assigned.

Physicochemical Properties

Direct experimental data for this compound is not available in the literature. The following table summarizes estimated and calculated physicochemical properties based on data from structurally related compounds, including 2-aminomethylnaphthalene, 1-bromonaphthalene, and 2-bromonaphthalene.[1][2][3][4][5][6]

| Property | Estimated Value | Source of Analogy |

| Molecular Weight | 236.11 g/mol | Calculated |

| Melting Point (°C) | >100 (as a salt) | 2-Aminonaphthalene exists as a solid with a melting point of 111-113°C.[2][6] Bromine substitution is expected to increase the melting point. |

| Boiling Point (°C) | >300 | 2-Aminonaphthalene has a boiling point of 306°C.[2][6] The addition of a bromine atom will likely increase the boiling point further. |

| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane.[1] Limited solubility in water, but solubility is expected to increase in acidic aqueous solutions due to the formation of the ammonium salt.[1] | Based on the properties of 2-aminonaphthalene and the hydrophobic nature of the bromonaphthalene core.[1] |

| Appearance | Likely a solid at room temperature, potentially crystalline. | Based on the properties of 2-aminonaphthalene.[2][6] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 7-bromo-2-naphthol. The proposed pathway involves the formation of 7-bromo-2-naphthaldehyde followed by reductive amination.

Step 1: Synthesis of 7-Bromo-2-naphthaldehyde (Duff Reaction)

This step involves the formylation of 7-bromo-2-naphthol.

Materials and Reagents:

-

7-bromo-2-naphthol

-

Hexamethylenetetramine (HMTA)

-

Glycerol

-

Boric acid

-

1,4-Dioxane

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-bromo-2-naphthol in a mixture of glycerol and boric acid.

-

Add hexamethylenetetramine to the solution and heat the mixture to 150-160°C for 3-4 hours.

-

Cool the reaction mixture to room temperature and then add a solution of equal parts concentrated HCl and water. Heat the mixture at reflux for 1 hour to hydrolyze the intermediate.

-

After cooling, neutralize the mixture with a saturated solution of sodium hydroxide.

-

Extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude 7-bromo-2-naphthaldehyde.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of this compound (Reductive Amination)

This step converts the aldehyde to the primary amine.[7][8][9][10][11][12][13][14]

Materials and Reagents:

-

7-bromo-2-naphthaldehyde

-

Ammonium acetate or aqueous ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent like sodium triacetoxyborohydride.[10]

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 7-bromo-2-naphthaldehyde in methanol in a round-bottom flask.

-

Add a solution of ammonium acetate in methanol (or aqueous ammonia). Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

-

Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride in portions.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding a dilute solution of HCl.

-

Remove the methanol under reduced pressure.

-

Basify the aqueous residue with a NaOH solution and extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The final product, this compound, can be purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Potential Biological Activity Pathways

The biological activities of this compound have not been directly investigated. However, based on the known activities of related naphthalene derivatives, potential therapeutic applications can be hypothesized. Naphthalene-based compounds have shown promise as anticancer and anti-inflammatory agents.[15][16][17][18][19][20][21][22][23][24]

Caption: Potential biological activities of this compound.

Potential Biological Significance

While specific studies on this compound are lacking, the broader class of naphthalene derivatives has been extensively explored for various pharmacological activities.

Anticancer Potential: Numerous naphthalene derivatives have demonstrated significant anticancer properties.[17][21][22][23][24] The mechanisms of action are diverse and include the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[21][22] The presence of both the naphthalene scaffold and an amino group in this compound suggests that it could be a candidate for investigation as a potential anticancer agent.

Anti-inflammatory Activity: Naphthalene-containing compounds have also been investigated for their anti-inflammatory effects.[15][16][18][19][20] Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[16] Additionally, certain naphthalene derivatives can modulate the activity of neutrophils, a type of white blood cell involved in the inflammatory response.[15] The structural features of this compound warrant further investigation into its potential as an anti-inflammatory agent.

Drug Development: The aminomethyl group can be a key pharmacophore, and its presence on the bromonaphthalene scaffold provides a unique chemical entity for further derivatization and optimization in drug discovery programs. The bromine atom can also serve as a handle for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-NAPHTHYLAMINE - Ataman Kimya [atamanchemicals.com]

- 3. Naphthalene, 2-bromo- (CAS 580-13-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. innospk.com [innospk.com]

- 5. Naphthalene, 1-bromo- (CAS 90-11-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 7. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. A reductive amination of carbonyls with amines using decaborane in methanol [organic-chemistry.org]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. prezi.com [prezi.com]

- 15. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 19. Anti-inflammatory activity of some novel alpha-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ajgreenchem.com [ajgreenchem.com]

- 24. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]

Potential Applications of 2-(Aminomethyl)-7-bromonaphthalene: A Technical Guide for Researchers

Abstract

This technical guide explores the prospective applications of the bifunctional naphthalene derivative, 2-(Aminomethyl)-7-bromonaphthalene. While direct experimental data on this specific compound is limited, its chemical architecture, featuring a reactive aminomethyl group and a versatile bromo substituent on a naphthalene core, suggests significant potential in drug discovery, materials science, and synthetic chemistry. This document provides a comprehensive overview of these potential applications, supported by data from structurally related compounds, detailed hypothetical experimental protocols, and visualizations of relevant biological pathways. The content herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, aiming to stimulate further investigation into this promising molecule.

Introduction

Naphthalene and its derivatives are a cornerstone in medicinal chemistry and materials science, owing to their rigid, planar structure and susceptibility to a wide range of chemical modifications.[1][2] The subject of this guide, this compound, is a molecule that strategically combines two highly valuable functional groups. The primary amino group offers a nucleophilic center and a site for forming amides, sulfonamides, and other derivatives with potential biological activity. Concurrently, the bromo group serves as a key handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide will systematically explore the untapped potential of this compound by:

-

Proposing its application as a versatile building block in the synthesis of novel organic compounds.

-

Detailing its potential as a scaffold for the development of new therapeutic agents, particularly in the realm of anti-inflammatory drugs.

-

Investigating its prospective use in the creation of advanced materials for organic electronics.

Potential Applications in Drug Discovery

The naphthalene scaffold is present in numerous FDA-approved drugs, highlighting its importance in pharmaceutical research.[1][2] The dual functionality of this compound makes it an attractive starting point for the synthesis of new bioactive molecules.

Anti-inflammatory Agents Targeting the MAPK/NF-κB Pathway

Chronic inflammation is a key driver of numerous diseases. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central regulators of the inflammatory response.[3][4] Several naphthalene derivatives have been shown to exhibit anti-inflammatory properties by modulating these pathways.[3][4]

It is postulated that this compound can serve as a scaffold for novel inhibitors of this pathway. The aminomethyl group can be functionalized to interact with key residues in the binding sites of kinases or other proteins in the pathway, while the bromo-substituted naphthalene core can be further elaborated via cross-coupling reactions to enhance potency and selectivity.

Below is a diagram illustrating the MAPK/NF-κB signaling cascade and the potential points of inhibition by derivatives of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-(Aminomethyl)-7-bromonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Aminomethyl)-7-bromonaphthalene in organic solvents. In the absence of specific published quantitative solubility data for this compound, this document outlines a predictive analysis of its solubility based on its molecular structure. Furthermore, it details standardized experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to ascertain this critical parameter in their own laboratory settings. A clear experimental workflow is presented to guide these efforts.

Predicted Solubility Profile of this compound

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like."[1] This principle dictates that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound, featuring a large, nonpolar naphthalene core, a polar aminomethyl group, and a lipophilic bromo group, suggests a nuanced solubility profile.

-

Naphthalene Core: The fused aromatic ring system is inherently nonpolar and hydrophobic, favoring solubility in nonpolar, aromatic, and chlorinated solvents.

-

Aminomethyl Group (-CH₂NH₂): This primary amine group introduces a significant degree of polarity and the capacity for hydrogen bonding, both as a hydrogen bond donor and acceptor. This functional group will enhance solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

-

Bromo Group (-Br): The bromine atom is electronegative, contributing to the overall dipole moment of the molecule, but it also increases the molecular weight and van der Waals forces, which can favor solubility in less polar solvents.

Based on this structural analysis, this compound is predicted to exhibit the following general solubility trends:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar amine and the nonpolar naphthalene core.

-

Moderate Solubility: Likely in polar protic solvents such as methanol, ethanol, and isopropanol. The hydrogen bonding capability of the amine group will facilitate dissolution, though the large nonpolar naphthalene structure may limit high solubility. Solubility is expected to decrease as the alkyl chain of the alcohol increases.[2]

-

Low to Moderate Solubility: In chlorinated solvents like dichloromethane and chloroform, and in moderately polar ethers like tetrahydrofuran (THF).

-

Low to Insoluble: Predicted in nonpolar aliphatic solvents such as hexanes and cyclohexane.

-

Insoluble: Expected to be largely insoluble in water under neutral pH due to the dominance of the large, hydrophobic naphthalene ring system. The basicity of the amine group will lead to increased solubility in acidic aqueous solutions due to the formation of a more soluble ammonium salt.[3][4]

Quantitative Solubility Data

As of the compilation of this guide, a thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a range of organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Dimethyl Sulfoxide (DMSO) | ||||

| Dimethylformamide (DMF) | ||||

| Methanol | ||||

| Ethanol | ||||

| Dichloromethane | ||||

| Tetrahydrofuran (THF) | ||||

| Hexane |

Experimental Protocols for Solubility Determination

The following are generalized yet detailed protocols for determining the solubility of a compound like this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.[5]

Objective: To classify the compound as soluble, partially soluble, or insoluble in a given solvent at a fixed concentration.

Materials:

-

This compound

-

A selection of organic solvents (e.g., DMSO, ethanol, dichloromethane, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Weigh out approximately 10 mg of this compound and place it into a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Allow the mixture to stand for at least 30 seconds and visually inspect for the presence of undissolved solid.

-

Record the observation as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but a noticeable amount remains.

-

Insoluble: The solid appears largely unchanged.

-

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining thermodynamic equilibrium solubility.[6]

Objective: To determine the exact concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Desired organic solvent

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial (enough to ensure a saturated solution with visible excess solid).

-

Accurately add a known volume of the desired solvent to the vial.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to establish that the concentration does not change with further shaking time.

-

After shaking, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Centrifuge the samples to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC, UV-Vis).

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

Experimental Workflow and Visualization

The logical flow for determining the solubility of this compound can be visualized as follows. The initial qualitative assessment helps in solvent selection for the more resource-intensive quantitative analysis.

Caption: Workflow for Solubility Determination of this compound.

References

An In-depth Technical Guide to 2-(Aminomethyl)-7-bromonaphthalene Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of 2-(aminomethyl)-7-bromonaphthalene and its derivatives. This class of compounds holds significant promise in medicinal chemistry due to the versatile reactivity of the naphthalene core and the biological importance of the aminomethyl and bromo functionalities. This document details synthetic pathways, summarizes key biological data, and outlines experimental protocols to facilitate further research and development in this area.

Synthesis and Chemical Properties

The synthesis of this compound derivatives typically involves a multi-step process, starting from commercially available naphthalene precursors. A common and efficient strategy is the reductive amination of 7-bromo-2-naphthaldehyde. This approach allows for the introduction of various amines, leading to a diverse library of analogs.

A plausible synthetic workflow for this compound is outlined below.

Caption: Synthetic pathway for this compound.

Experimental Protocols

1.1.1. Synthesis of 7-Bromo-2-naphthaldehyde

A key intermediate, 7-bromo-2-naphthaldehyde, can be synthesized from 2,7-dihydroxynaphthalene. The procedure involves selective bromination followed by oxidation of the hydroxyl group to an aldehyde. While a specific protocol for the direct synthesis of 7-bromo-2-naphthaldehyde was not found in the immediate search, a general approach can be inferred from related syntheses.

1.1.2. Reductive Amination of 7-Bromo-2-naphthaldehyde

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. A general protocol for the reductive amination of an aldehyde is as follows:

-

Imine Formation: Dissolve 7-bromo-2-naphthaldehyde (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent such as methanol, ethanol, or dichloromethane. The reaction can be stirred at room temperature.

-

Reduction: After imine formation (which can be monitored by TLC or GC-MS), a reducing agent is added. Common reducing agents include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation (e.g., H₂/Pd-C). The reaction is typically stirred until the imine is fully reduced.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired this compound derivative.

Biological Activities and Potential Applications

Naphthalene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of an aminomethyl group and a bromine atom can significantly influence the pharmacological profile of the naphthalene scaffold.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of naphthalene derivatives. The lipophilic nature of the naphthalene ring facilitates membrane interaction, while the aminomethyl group can be crucial for target binding. The bromine substituent can enhance activity through halogen bonding and by modifying the electronic properties of the molecule.

| Compound Class | Organism | Activity Metric | Value | Reference |

| Naphthalene-chalcone derivatives | S. aureus | MIC₅₀ | 31.250 µg/mL | [1] |

| Naphthalene-chalcone derivatives | S. epidermidis | MIC₅₀ | 31.250 µg/mL | [1] |

| Naphthalene-chalcone derivatives | E. faecalis | MIC₅₀ | 15.6 µg/mL | [1] |

| Naphthalene-chalcone derivatives | C. albicans | MIC₅₀ | 15.6 µg/mL | [1] |

| Naphthalene-chalcone derivatives | C. krusei | MIC₅₀ | 15.6 µg/mL | [1] |

| Dihydroxynaphthalene-derivative bis-QACs | S. aureus | MIC | 4-8 mg/L | [2] |

| Dihydroxynaphthalene-derivative bis-QACs | E. coli | MIC | 2-4 mg/L | [2] |

2.1.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a specific turbidity, typically corresponding to a known concentration of cells (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anticancer Activity

Naphthalene-based compounds have been extensively investigated for their anticancer properties. The planar naphthalene ring system can intercalate with DNA, and various substituents can interact with specific biological targets involved in cancer progression.

| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |

| Naphthalene-chalcone hybrid (Compound 2j) | A549 (Lung Cancer) | IC₅₀ | 7.835 ± 0.598 | [1] |

| Naphthalene-chalcone hybrid (Compound 2j) | VEGFR-2 | IC₅₀ | 0.098 ± 0.005 | [1] |

| Naphthalene-chalcone derivative (Compound 3a) | MCF-7 (Breast Cancer) | IC₅₀ | 1.42 ± 0.15 | [3] |

| Naphthalen-1-yloxyacetamide derivative (Compound 5d) | MCF-7 (Breast Cancer) | IC₅₀ | 2.33 | [4] |

| Aminobenzylnaphthols | BxPC-3 (Pancreatic Cancer) | IC₅₀ | 13.26 - 54.55 (72h) | [5] |

| Aminobenzylnaphthols | HT-29 (Colon Cancer) | IC₅₀ | 11.55 - 58.11 (72h) | [5] |

2.2.1. Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effect of the compounds on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Anti-inflammatory Activity

Certain naphthalene derivatives have demonstrated anti-inflammatory properties. For instance, some aminomethylated derivatives of dihydroxynaphthalenes have been studied for their biological activities.[6] A study on various naphthalene derivatives showed that some compounds exhibit inhibitory effects on the activation of neutrophils, which are key cells in the inflammatory response.[7]

| Compound | Target/Assay | Activity Metric | Value (µM) | Reference |

| 2-hydroxymethyl-1-naphthol diacetate (TAC) | L-type Ca²⁺ current | IC₅₀ | 0.8 | [7] |

2.3.1. Experimental Protocol: Neutrophil Degranulation Assay

The anti-inflammatory potential can be evaluated by measuring the inhibition of enzyme release from stimulated neutrophils.

-

Neutrophil Isolation: Neutrophils are isolated from fresh blood samples.

-

Pre-incubation: The isolated neutrophils are pre-incubated with the test compounds at various concentrations.

-

Stimulation: The neutrophils are then stimulated with an agent like N-formyl-methionyl-leucyl-phenylalanine (fMLP) to induce degranulation.

-

Enzyme Measurement: The release of granule enzymes, such as lysozyme or β-glucuronidase, into the supernatant is measured using appropriate enzymatic assays.

-

Inhibition Calculation: The percentage of inhibition of enzyme release by the test compounds is calculated relative to the control.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways for this compound are not yet elucidated, related naphthalene derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling molecules. For example, some naphthalene-chalcone hybrids have been found to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[1] Others have been shown to induce apoptosis in cancer cells.

A generalized workflow for investigating the mechanism of action of a novel anticancer compound is depicted below.

Caption: Workflow for elucidating the anticancer mechanism of action.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with potential therapeutic applications. The synthetic accessibility through reductive amination allows for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. Preliminary data from related naphthalene derivatives suggest that these compounds are likely to exhibit significant antimicrobial and anticancer activities.

Future research should focus on the targeted synthesis and biological evaluation of a focused library of this compound derivatives. Elucidating the specific molecular targets and signaling pathways will be crucial for optimizing their pharmacological properties and advancing them as potential drug candidates. In-depth studies on their mechanism of action, selectivity, and in vivo efficacy are warranted to fully explore their therapeutic potential.

References

- 1. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties [mdpi.com]

- 3. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 7. researchgate.net [researchgate.net]

Reactivity of the Bromine Atom in 2-(Aminomethyl)-7-bromonaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-7-bromonaphthalene is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a reactive bromine atom on the naphthalene core, a primary aminomethyl group, and a rigid aromatic scaffold. The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse functionalities, making it a valuable building block for the synthesis of novel compounds with potential therapeutic or material applications. The presence of the aminomethyl group can influence the reactivity of the bromine atom through electronic effects and potential coordination to the metal catalyst.

This technical guide provides a comprehensive overview of the expected reactivity of the bromine atom in this compound, focusing on three pivotal cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Expected Reactivity and Electronic Effects

The naphthalene ring system is generally electron-rich. The aminomethyl group (-CH₂NH₂) at the 2-position is an electron-donating group (by induction), which can increase the electron density of the naphthalene core. This electronic enrichment can influence the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions. While electron-donating groups can sometimes slow down the oxidative addition to aryl bromides, the overall success of these reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions. The primary amine of the aminomethyl group can also act as a ligand for the palladium catalyst, which could either be beneficial or detrimental to the catalytic cycle. Protection of the amine group (e.g., as a carbamate) may be necessary in some cases to avoid side reactions or catalyst inhibition, although many modern catalyst systems show high functional group tolerance.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 7-position of the naphthalene core is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2][3][4] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the 7-position.

Reaction Scheme:

The following table summarizes typical yields for Suzuki-Miyaura couplings of various bromonaphthalenes and related amino-aryl bromides with different boronic acids, which can be considered analogous to the reactivity of the target molecule.

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 | [5] |

| 2 | 1-Bromonaphthalene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 | [6] |

| 3 | 4-Bromoaniline | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 88 | [7] |

| 4 | 7-Bromo-2-naphthol | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ | DME | 85 | 90 | [8] |

This protocol is adapted from procedures for the Suzuki-Miyaura coupling of substituted aryl bromides.[7]

Materials:

-

This compound

-

Arylboronic acid (1.2 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous 1,4-Dioxane

-

Degassed water

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

-

Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[9][10][11] This reaction would enable the introduction of primary or secondary amines at the 7-position of this compound, leading to various diaminonaphthalene derivatives.

Reaction Scheme:

The following table presents typical yields for Buchwald-Hartwig amination of various bromonaphthalenes and related substrates.

| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Bromonaphthalene | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 98 | [9] |

| 2 | 1-Bromonaphthalene | Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Dioxane | 110 | 85 | [12] |

| 3 | 4-Bromoaniline | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 100 | 91 | [13] |

| 4 | 6-Bromo-2-naphthylamine | Piperidine | PdCl₂(dppf) (5) | - | NaOt-Bu | Toluene | 90 | 89 | General Protocol |

This protocol is based on established procedures for the Buchwald-Hartwig amination of aryl bromides.[13]

Materials:

-

This compound

-

Amine (primary or secondary) (1.2 equiv)

-

Pd(OAc)₂ (Palladium(II) acetate) (2 mol%)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

-

Anhydrous Toluene

Procedure:

-

In a glovebox, add NaOt-Bu (1.4 mmol) to an oven-dried Schlenk tube.

-

In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol) and RuPhos (0.04 mmol) in anhydrous toluene (2 mL).

-

Add the catalyst solution to the Schlenk tube.

-

Add this compound (1.0 mmol) and the amine (1.2 mmol) to the reaction mixture.

-

Seal the Schlenk tube, remove from the glovebox, and heat at 100 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[14][15][16] This reaction is valuable for introducing rigid, linear alkyne functionalities onto the naphthalene scaffold of this compound.

Reaction Scheme:

The following table shows typical yields for the Sonogashira coupling of various bromonaphthalenes and related compounds.

| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Bromonaphthalene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 94 | [17] |

| 2 | 1-Bromonaphthalene | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Benzene | 80 | 88 | [18] |

| 3 | 4-Bromoaniline | Trimethylsilylacetylene | Pd(OAc)₂ (1) | CuI (2) | PPh₃, Bu₄N⁺F⁻ | THF | RT | 92 | [19] |

| 4 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 96 | [20] |

This protocol is adapted from standard procedures for the Sonogashira coupling of aryl bromides.[17]

Materials:

-

This compound

-

Terminal alkyne (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3 equiv).

-

Add the terminal alkyne (1.2 mmol) via syringe.

-

Stir the reaction mixture at 65 °C for 6-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by flash column chromatography.

Conclusion

The bromine atom in this compound is a versatile functional group that can be readily transformed through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide powerful and modular approaches to synthesize a diverse range of derivatives. While specific experimental data for this particular substrate is lacking, the well-established reactivity of similar bromonaphthalene and amino-substituted aryl bromide systems provides a strong foundation for developing successful synthetic routes. The choice of catalyst, ligand, base, and solvent will be crucial for optimizing reaction conditions and achieving high yields of the desired products. This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and representative protocols to explore the rich chemistry of this promising building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. google.com [google.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 18. jk-sci.com [jk-sci.com]

- 19. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

Theoretical Investigations of 2-(Aminomethyl)-7-bromonaphthalene: A Computational Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 2-(Aminomethyl)-7-bromonaphthalene, a molecule of interest in medicinal chemistry and drug development. Due to the limited direct experimental and theoretical data on this specific compound, this document outlines a robust framework for its synthesis, characterization, and computational analysis based on established methodologies for similar naphthalene derivatives. This guide is intended to serve as a detailed protocol for researchers aiming to investigate the potential of this compound as a therapeutic agent.

Introduction

Naphthalene derivatives are a well-established class of compounds in drug discovery, exhibiting a wide range of biological activities. The introduction of specific functional groups, such as an aminomethyl and a bromo group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the naphthalene scaffold. Theoretical studies, including quantum chemical calculations and molecular docking, are indispensable tools in modern drug development, offering insights into molecular structure, reactivity, and interaction with biological targets, thereby accelerating the identification and optimization of lead compounds.[1][2][3] This guide details the theoretical approaches to elucidate the properties of this compound.

Synthesis and Characterization

A plausible synthetic route to this compound is proposed, starting from the commercially available 7-bromo-2-naphthaldehyde.[4][5][6][7][8]

Proposed Synthesis Pathway

The synthesis can be envisioned as a two-step process involving the formation of an intermediate oxime followed by its reduction to the desired amine.

References

- 1. Computational chemistry for drug development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 2. ovid.com [ovid.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 627527-17-7 | 2615-9-0L | 7-Bromo-2-naphthaldehyde | SynQuest Laboratories [synquestlabs.com]

- 6. 7-bromo-2-naphthaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 7. 7-Bromo-2-naphthaldehyde [myskinrecipes.com]

- 8. 627527-17-7|7-Bromo-2-naphthaldehyde|BLD Pharm [bldpharm.com]

Navigating the Research Landscape of 2-(Aminomethyl)-7-bromonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)-7-bromonaphthalene is a substituted naphthalene derivative that holds potential as a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive aminomethyl group and a bromine atom on the naphthalene scaffold, allows for diverse chemical modifications. This guide provides a comprehensive overview of the currently available technical data for this compound, including its commercial availability, physicochemical properties, and potential applications, while also highlighting areas where further research is needed.

Commercial Availability

This compound, identified by the CAS number 1261746-76-2 , is commercially available from several chemical suppliers specializing in research and development compounds. Notably, suppliers such as Ambeed, Inc., Chemenu Inc., and AK Scientific, Inc. list this chemical in their catalogs, facilitating its procurement for research purposes.

Physicochemical Properties

Quantitative data for this compound is not extensively detailed in publicly available technical data sheets. However, based on supplier information and computational predictions, the following properties can be summarized.

| Property | Value | Source |

| CAS Number | 1261746-76-2 | Multiple Suppliers |

| Molecular Formula | C₁₁H₁₀BrN | Calculated |

| Molecular Weight | 236.11 g/mol | Calculated |

| Purity | ≥95% | AK Scientific, Inc. |

| Physical State | Solid (Predicted) | - |

Synthetic Accessibility

While specific, detailed experimental protocols for the synthesis of this compound are not readily found in peer-reviewed literature, its structure suggests a plausible synthetic route originating from 7-bromo-2-naphthaldehyde. A common synthetic strategy would involve the reductive amination of the aldehyde.

Illustrative Synthetic Workflow

The following diagram illustrates a hypothetical, yet standard, laboratory-scale workflow for the synthesis of this compound from a suitable precursor. This serves as a conceptual guide for researchers planning its synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound suggest its utility as a scaffold in the design of novel therapeutic agents. The naphthalene core is a common feature in many biologically active molecules. The aminomethyl group can serve as a handle for amide bond formation or as a basic center for salt formation, enhancing solubility. The bromine atom is a versatile functional group for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, enabling the introduction of a wide array of substituents to explore the chemical space around the naphthalene core.

Hypothetical Role in Signaling Pathways

While no specific biological activity or involvement in signaling pathways has been reported for this compound, its structure is amenable to modification to target various biological macromolecules. For instance, by coupling a suitable pharmacophore at the bromine position, it could be developed into a kinase inhibitor. The following diagram illustrates a generic kinase signaling pathway that such a hypothetical derivative could potentially modulate.

Experimental Protocols: A Representative Example

Given the absence of published experimental data for this compound, a representative protocol for a Suzuki coupling reaction, a common application for aryl bromides in drug discovery, is provided below as an illustrative example.

Objective: To demonstrate the potential utility of this compound as a building block in a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2 equivalents).

-

Purge the vessel with an inert gas.

-

Add the degassed solvent, followed by the palladium catalyst (0.05 equivalents).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous work-up, extracting the product with a suitable organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the desired coupled product.

Conclusion

This compound is a commercially available compound with significant potential as a versatile building block for the synthesis of novel compounds in drug discovery and materials science. While detailed experimental and biological data for this specific molecule are currently scarce in the public domain, its chemical structure suggests straightforward pathways for its utilization in a variety of synthetic transformations. This guide provides a foundational understanding of its properties and potential applications, encouraging further investigation by the scientific community to unlock its full potential. Researchers are advised to consult supplier-specific safety data sheets (SDS) for handling and storage information.

Methodological & Application

Synthesis of Novel Bioactive Compounds from 2-(Aminomethyl)-7-bromonaphthalene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive compounds utilizing 2-(aminomethyl)-7-bromonaphthalene as a versatile starting material. The methodologies outlined herein focus on palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Buchwald-Hartwig amination, to generate libraries of N-substituted and 7-aryl naphthalene derivatives. These compounds have potential applications in drug discovery, particularly as kinase inhibitors and G protein-coupled receptor (GPCR) ligands.

Introduction